[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether moiety, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
The synthesis of [3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 2-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid, resulting in the removal of the trimethylsilyl group and formation of the corresponding alcohol.
Scientific Research Applications
[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of [3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their function and resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can be compared with other similar compounds, such as:
3-(2-Methoxyphenyl)propionic acid: This compound has a similar 2-methoxyphenyl group but differs in the presence of a carboxylic acid functional group instead of the propargylic ether and trimethylsilyl groups.
Phenol, 2-methoxy-3-(2-propenyl)-: This compound features a 2-methoxyphenyl group with an allyl substituent, differing in the type of alkyl chain and the absence of the trimethylsilyl group.
3-(2-Methoxy-phenyl)-propan-1-ol: This compound has a similar structure but contains a hydroxyl group instead of the propargylic ether and trimethylsilyl groups.
Properties
Molecular Formula |
C15H22O2Si |
---|---|
Molecular Weight |
262.42 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-15(2,17-18(4,5)6)12-11-13-9-7-8-10-14(13)16-3/h7-10H,1-6H3 |
InChI Key |
MZZQASIQLJWJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1OC)O[Si](C)(C)C |
Origin of Product |
United States |
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